molecular formula C19H20ClN5 B1336451 1-Naphthyl PP1 hydrochloride

1-Naphthyl PP1 hydrochloride

Cat. No.: B1336451
M. Wt: 353.8 g/mol
InChI Key: UKLRSYUALPIALU-UHFFFAOYSA-N
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Description

1-Naphthyl PP1 hydrochloride is a selective inhibitor of the src family kinases and protein kinase D. It is known for its ability to inhibit v-Src, c-Fyn, c-Abl, CDK2, and CAMK II with varying IC50 values . This compound is widely used in scientific research due to its specificity and effectiveness in targeting these kinases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Naphthyl PP1 hydrochloride involves the reaction of 1-tert-butyl-3-(naphthalen-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine with hydrochloric acid. The reaction is typically carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or methanol . The product is then purified through recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure consistency and high yield. The compound is then packaged under controlled conditions to maintain its stability and purity .

Chemical Reactions Analysis

Types of Reactions

1-Naphthyl PP1 hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyl derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

1-Naphthyl PP1 hydrochloride is extensively used in scientific research, particularly in the fields of:

Mechanism of Action

1-Naphthyl PP1 hydrochloride exerts its effects by selectively inhibiting src family kinases and protein kinase D. It binds to the active site of these kinases, preventing their phosphorylation and subsequent activation. This inhibition disrupts various signaling pathways involved in cell proliferation, survival, and differentiation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Naphthyl PP1 hydrochloride is unique due to its high specificity for src family kinases and protein kinase D. This specificity makes it a valuable tool in research for studying these kinases without affecting other signaling pathways .

Properties

IUPAC Name

1-tert-butyl-3-naphthalen-1-ylpyrazolo[3,4-d]pyrimidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5.ClH/c1-19(2,3)24-18-15(17(20)21-11-22-18)16(23-24)14-10-6-8-12-7-4-5-9-13(12)14;/h4-11H,1-3H3,(H2,20,21,22);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKLRSYUALPIALU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=NC=NC(=C2C(=N1)C3=CC=CC4=CC=CC=C43)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.